Acide minodronique

Vue d'ensemble

Description

Minodronic acid is a third-generation bisphosphonate, a class of drugs known for their ability to inhibit bone resorption. It is particularly noted for its high potency in this regard, being significantly more effective than earlier bisphosphonates such as etidronic acid and alendronate . Minodronic acid has been developed and approved for the treatment of osteoporosis in Japan, and it has been shown to be effective in increasing bone mineral density (BMD) and preventing fractures in postmenopausal women with primary osteoporosis . The drug is available in both daily and monthly formulations, with the monthly formulation showing noninferiority to the daily one in terms of efficacy and side effects .

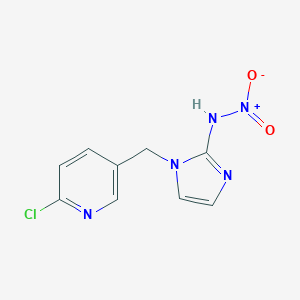

Synthesis Analysis

The practical and scalable synthesis of minodronic acid has been developed from 2-aminopyridines. The synthesis avoids the need for column chromatography in all steps, which is advantageous for large-scale production. Key steps in the synthesis include reductive hydrodechlorination and Suzuki coupling reactions of 2-chloroimidazole[1,2-a]pyridines . This streamlined process is crucial for the efficient production of minodronic acid for clinical use.

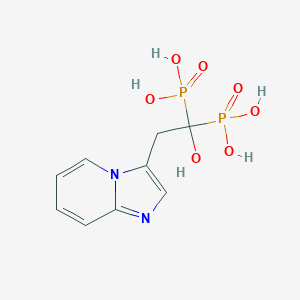

Molecular Structure Analysis

While the specific molecular structure analysis of minodronic acid is not detailed in the provided papers, its classification as a nitrogen-containing bisphosphonate is indicative of its structure. Bisphosphonates typically have two phosphonate groups attached to a carbon atom, which is also linked to a hydroxyl group and a side chain that contains nitrogen in the case of nitrogen-containing bisphosphonates like minodronic acid. This structure is key to its mechanism of action, as it allows the molecule to bind strongly to hydroxyapatite in bone, inhibiting the action of osteoclasts and thus bone resorption .

Chemical Reactions Analysis

Minodronic acid has been shown to inhibit the function of purinergic P2X(2/3) receptors, which play a role in nociceptive transmission. This inhibition is higher than that of suramin, a known P2X receptor antagonist, in receptor-expressing cells. This unique activity suggests that minodronic acid may have additional benefits in treating diseases with accelerated bone turnover that are also associated with bone pain, such as bone metastases .

Physical and Chemical Properties Analysis

Minodronic acid's physical and chemical properties allow it to be effective in various therapeutic contexts. It has been shown to prevent the decrease in BMD and bone strength, improve bone microarchitecture, and inhibit bone turnover in ovariectomized cynomolgus monkeys and rats, which are models for postmenopausal osteoporosis . The drug's ability to bind to bone and its distribution at bone resorption sites have been confirmed, with its concentration at these sites being sufficient to antagonize P2X2/3 receptors, contributing to its analgesic effects .

Relevant Case Studies

Several studies have demonstrated the efficacy of minodronic acid in animal models. In ovariectomized cynomolgus monkeys, minodronic acid treatment for 9 months increased vertebral mechanical strength primarily by increasing BMD and bone mineral content (BMC) . Another study in ovariectomized monkeys showed that minodronic acid prevented reductions in bone strength and improved trabecular architecture . In ovariectomized rats with established osteopenia, minodronic acid treatment suppressed increased bone turnover and prevented reductions in bone mass and strength . Additionally, intermittent treatment with minodronic acid was found to be as effective as daily treatment in preventing reductions in bone mass and strength in ovariectomized rats .

Minodronic acid has also been investigated for its potential in cancer therapy. It has been shown to prevent the growth of bladder cancer in vitro and in vivo, suggesting its potential as an anticancer agent . Similarly, it has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth, indicating its potential use in combination therapies for cancer .

Applications De Recherche Scientifique

Traitement de l'ostéoporose

L'hydrate d'acide minodronique est principalement utilisé dans le traitement de l'ostéoporose. Il est connu pour être 1000 fois plus efficace que l'acide étidronique et 10 à 100 fois plus efficace que l'acide alendronique pour inhiber la résorption osseuse . Des essais cliniques ont montré des augmentations significatives de la densité osseuse de la colonne lombaire et de la hanche après l'administration, ainsi qu'une diminution du taux d'incidence des nouvelles fractures vertébrales et non vertébrales .

Amélioration de la densité osseuse

Le composé a été démontré pour améliorer la densité osseuse, ce qui est crucial pour les patients souffrant d'ostéoporose primaire. Une formulation mensuelle d'this compound a été développée, ne montrant aucune différence significative dans les taux d'amélioration de la densité osseuse par rapport à une formulation quotidienne, indiquant sa non-infériorité .

Inhibition de la résorption osseuse

La capacité de l'hydrate d'this compound à inhiber la résorption osseuse est un facteur clé dans son utilisation pour le traitement de l'ostéoporose. Il diminue tous les marqueurs du métabolisme osseux, tels que le N-télopeptide réticulé de type 1 du collagène urinaire, la déoxypyridinoline libre urinaire, la phosphatase alcaline osseuse sérique et l'ostéocalcine sérique .

Prévention des fractures

L'un des avantages les plus importants de l'this compound est son efficacité dans la prévention des fractures. Cela est attribué à son action puissante pour augmenter la masse osseuse et la résistance, réduisant ainsi la probabilité de fractures chez les patients ostéoporotiques .

Contrôle de la qualité dans la fabrication de médicaments

Les impuretés liées au procédé de l'this compound ont un impact significatif sur le contrôle de la qualité du médicament. Une méthode de chromatographie liquide haute performance (HPLC) sensible et fiable a été développée pour la détermination quantitative de l'this compound et de ses impuretés associées, garantissant la qualité du produit pharmaceutique final .

Modifications morphologiques des ostéoclastes

La recherche s'est également concentrée sur les effets de l'this compound sur les modifications morphologiques des ostéoclastes en culture. Des études impliquant la microscopie optique et électronique ont évalué ces changements, qui sont importants pour comprendre le mécanisme d'action du médicament dans le tissu osseux .

Mécanisme D'action

Target of Action

Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .

Mode of Action

Minodronic acid acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .

Biochemical Pathways

The primary biochemical pathway affected by minodronic acid is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, minodronic acid disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .

Pharmacokinetics

It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of minodronic acid by 55% and 72%, respectively .

Result of Action

The primary result of minodronic acid’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .

Action Environment

The environment can influence the action of minodronic acid. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of minodronic acid, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals

Safety and Hazards

Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Orientations Futures

Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of Minodronic acid in relation to food intake to enhance the effectiveness of the treatment .

Propriétés

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

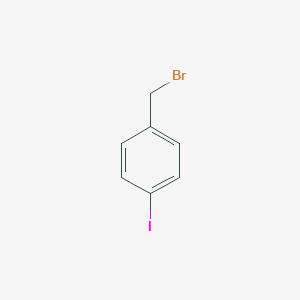

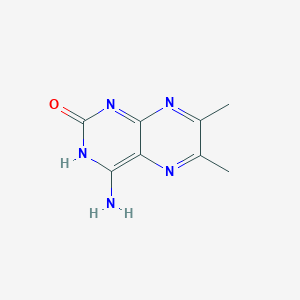

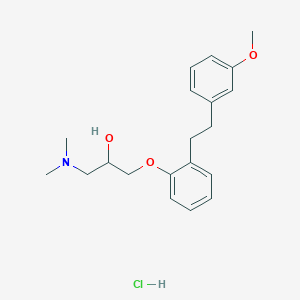

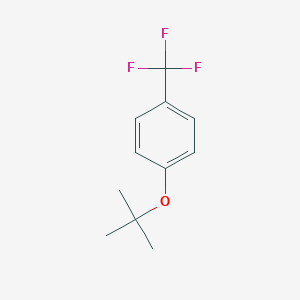

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)